

A Comprehensive Technical Guide to Methyl 4-bromofuran-2-carboxylate

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Compound of Interest

Compound Name: Methyl 4-bromofuran-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Methyl 4-bromofuran-2-carboxylate**, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its alternative names, chemical properties, detailed experimental protocols for its synthesis, and its applications in chemical reactions.

Chemical Identity and Nomenclature

Methyl 4-bromofuran-2-carboxylate is a heterocyclic compound with a furan ring substituted with a bromine atom and a methyl carboxylate group. For clarity and accurate identification in research and procurement, a comprehensive list of its alternative names and identifiers is provided below.

Identifier Type	Value
Systematic (IUPAC) Name	methyl 4-bromofuran-2-carboxylate
Common Synonyms	4-bromo-furan-2-carboxylic acid methyl ester
	methyl 4-bromo-2-furoate
	METHYL 4-BROMOFURAN-2-CARBOXYLATE
	4-Bromofuran-2-carboxylic acid methyl ester
	methyl 4-bromo-2-furancarboxylate
CAS Number	58235-80-6
PubChem CID	12239443
Molecular Formula	C ₆ H ₅ BrO ₃
InChI	InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
InChIKey	RKEXKLRKXLRNMV-UHFFFAOYSA-N
SMILES	COC(=O)C1=CC(=CO1)Br

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **Methyl 4-bromofuran-2-carboxylate** is presented below, offering a quick reference for experimental design and characterization.

Property	Value
Molecular Weight	205.01 g/mol [1]
Appearance	White to yellow solid
Melting Point	42-44 °C
Boiling Point	228 °C at 760 mmHg[2]
Density	1.623 g/cm ³
Storage Temperature	2-8°C, sealed in a dry environment[2]
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	8.22 (s, 1H), 7.51 (s, 1H), 3.82 (s, 3H)
Monoisotopic Mass	203.94221 Da[1][3]

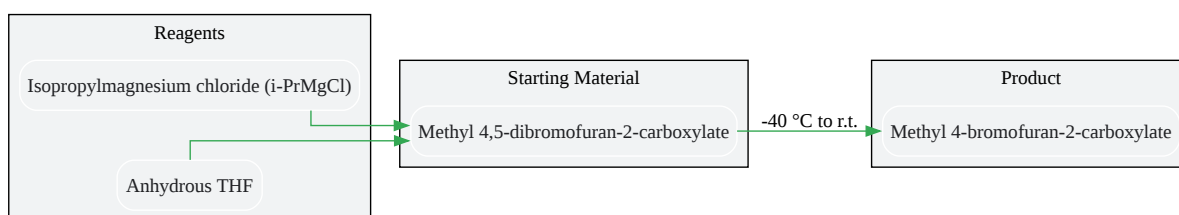
Experimental Protocols

This section provides detailed experimental procedures for the synthesis of **Methyl 4-bromofuran-2-carboxylate**.

Synthesis from Methyl 4,5-dibromofuran-2-carboxylate

A common laboratory-scale synthesis involves the selective debromination of a dibrominated precursor.

Reaction Scheme:



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Caption: Synthesis of **Methyl 4-bromofuran-2-carboxylate**.

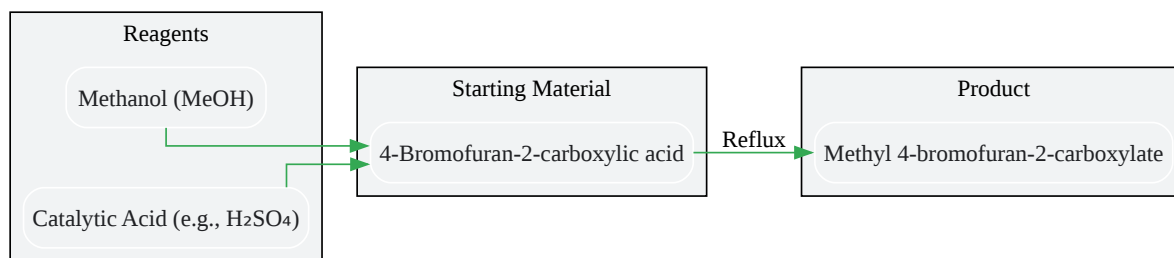
Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 4,5-dibromofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Grignard Reagent Addition:** Cool the solution to -40 °C using a dry ice/acetone bath. To this, slowly add a solution of isopropylmagnesium chloride (2M in THF, 1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
- **Reaction Monitoring:** Stir the reaction mixture at -40 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of water. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **Methyl 4-bromofuran-2-carboxylate** as a solid.

Synthesis from 4-Bromofuran-2-carboxylic Acid (Fischer Esterification)

This method involves the direct esterification of the corresponding carboxylic acid.

Reaction Scheme:



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Caption: Fischer Esterification of 4-Bromofuran-2-carboxylic acid.

Procedure:

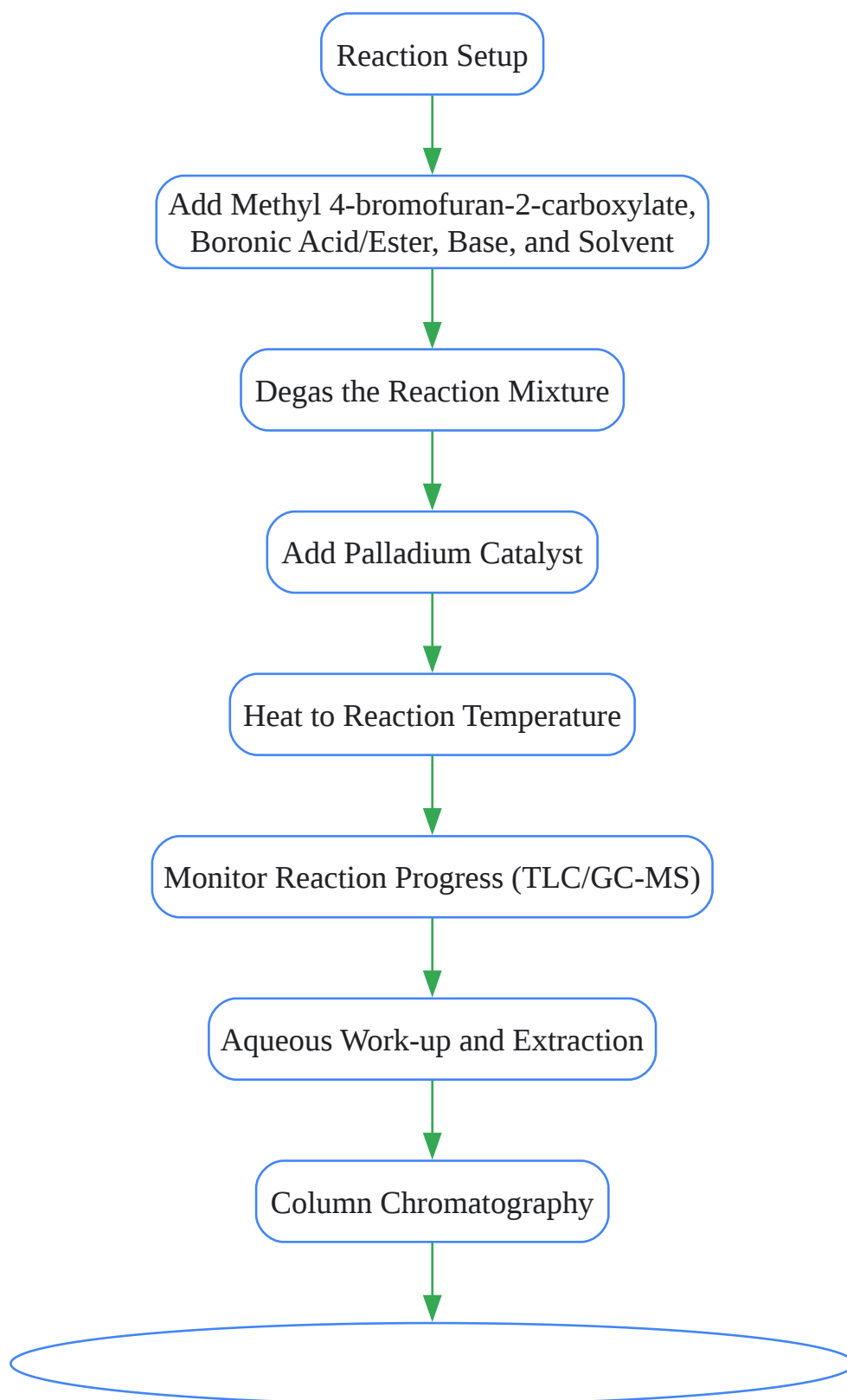
- **Reaction Setup:** To a solution of 4-bromofuran-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- **Reaction:** Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Applications in Synthesis: The Suzuki-Miyaura Coupling Reaction

Methyl 4-bromofuran-2-carboxylate is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is

pivotal in the synthesis of complex molecules, including potential drug candidates.

General Workflow:



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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

- **Reaction Setup:** In a Schlenk flask, combine **Methyl 4-bromofuran-2-carboxylate** (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), and a base (e.g., K_2CO_3 , CS_2CO_3 , or K_3PO_4 , 2.0-3.0 eq).
- **Solvent and Degassing:** Add a suitable degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Purge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes.
- **Catalyst Addition:** Add a palladium catalyst (e.g., $Pd(PPh_3)_4$, $Pd(dppf)Cl_2$, 1-5 mol%) to the reaction mixture under the inert atmosphere.
- **Reaction:** Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS analysis.
- **Work-up and Purification:** After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired coupled product.

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References

- 1. Methyl 4-bromofuran-2-carboxylate | $C_6H_5BrO_3$ | CID 12239443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-bromofuran-2-carboxylate – porphyrin-systems [porphyrin-systems.com]
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